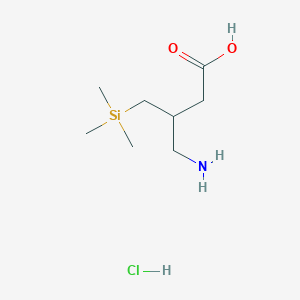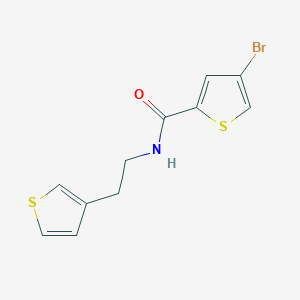
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Bromination: Thiophene is brominated to form 4-bromothiophene.
Amidation: The brominated thiophene is then reacted with 2-(thiophen-3-yl)ethylamine to form the desired carboxamide
Industrial production methods for thiophene derivatives often involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Applications De Recherche Scientifique
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer and anti-inflammatory properties.
Material Science: It is used in the fabrication of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other thiophene-based compounds
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
2-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with bromine at a different position.
4-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with chlorine instead of bromine.
4-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and thiophene moieties, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-5-10(16-7-9)11(14)13-3-1-8-2-4-15-6-8/h2,4-7H,1,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMJKJIANZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2674960.png)
![N-(2-fluorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2674961.png)
![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)
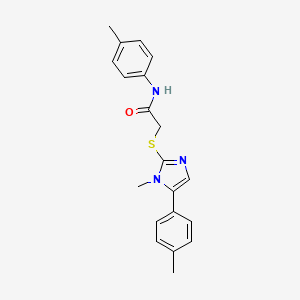
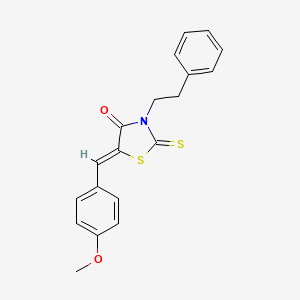
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)
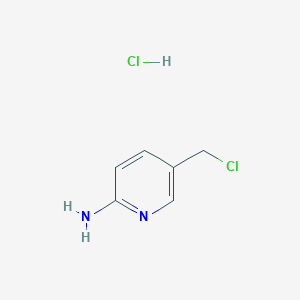

![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)
![3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2674977.png)
